[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol
Overview
Description
[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with benzodioxole-containing compounds. One common method is the reductive amination of 1,3-benzodioxole-5-carboxaldehyde with piperidine, followed by reduction to yield the desired methanol derivative. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group in [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzodioxole moiety, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzodioxole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: Research into the medicinal properties of this compound includes its potential use as a precursor for the development of new drugs. Its structural features may contribute to the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)piperidine: Lacks the methanol group but shares the benzodioxole and piperidine structure.
1-(1,3-Benzodioxol-5-ylmethyl)piperidine: Similar structure but without the methanol group.
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-ol: Contains a hydroxyl group at a different position on the piperidine ring.
Uniqueness: The presence of the methanol group in [1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl]methanol distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it unique in its class.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-9-12-2-1-5-15(8-12)7-11-3-4-13-14(6-11)18-10-17-13/h3-4,6,12,16H,1-2,5,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCCTGUWXNLDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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